4-Benzylmorpholine-2-carbaldehyde
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Overview
Description
4-Benzylmorpholine-2-carbaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a versatile compound used in various scientific research fields due to its unique structure, which enables its application in drug synthesis, material science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylmorpholine-2-carbaldehyde typically involves the reaction of morpholine with benzyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Benzylmorpholine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-Benzylmorpholine-2-carboxylic acid.
Reduction: 4-Benzylmorpholine-2-methanol.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Benzylmorpholine-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzylmorpholine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases and other adducts. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-Benzylmorpholine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Benzylmorpholine-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
4-benzylmorpholine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQDDHBWDYTLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655091 |
Source
|
Record name | 4-Benzylmorpholine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133243-99-9 |
Source
|
Record name | 4-Benzylmorpholine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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